molecular formula C16H14BrF3N2O3S B3614865 N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

Cat. No. B3614865
M. Wt: 451.3 g/mol
InChI Key: ZLWGPEMZYSLSPI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a methylsulfonyl group, and a trifluoromethylphenyl group attached to a glycinamide core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, 4-Bromophenyl methyl sulfone, a component of the compound, can be synthesized from 1-Bromo-4-(methylsulfonyl)benzene . Multi-step synthesis often involves nitration, conversion from the nitro group to an amine, and bromination .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the bromophenyl group could participate in electrophilic aromatic substitution reactions . Additionally, compounds containing a methyl phenyl sulfone structure have been evaluated for antiproliferative activity against human cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially affect its reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure .

Future Directions

The potential applications and future directions for this compound could be vast, given the variety of functional groups present. It could be explored for use in various fields, such as medicinal chemistry, materials science, and more .

properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF3N2O3S/c1-26(24,25)22(12-8-6-11(17)7-9-12)10-15(23)21-14-5-3-2-4-13(14)16(18,19)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWGPEMZYSLSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

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